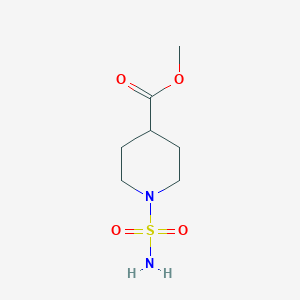

methyl 1-sulfamoylpiperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-sulfamoylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-13-7(10)6-2-4-9(5-3-6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJMPDNQCNOVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949444-70-6 | |

| Record name | methyl 1-sulfamoylpiperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 1 Sulfamoylpiperidine 4 Carboxylate

Retrosynthetic Analysis and Key Disconnection Strategies for the Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For methyl 1-sulfamoylpiperidine-4-carboxylate, the analysis reveals two primary disconnection points corresponding to the formation of the main functional groups. amazonaws.com

The most logical disconnections are at the N-S bond of the sulfamoyl group and the C-O bond of the methyl ester. This suggests that the final steps in the synthesis would be the sulfamoylation of a piperidine (B6355638) nitrogen and the esterification of a carboxylic acid. This approach breaks the target molecule down into three key synthons: a piperidine-4-carboxylic acid core, a sulfamoylating agent, and methanol (B129727).

Another strategy involves disconnecting the piperidine ring itself. However, building the substituted ring system is often more complex than functionalizing a pre-existing one. Therefore, the most common and efficient strategies focus on modifying a piperidine-4-carboxylate precursor. amazonaws.com

Development and Optimization of Primary Synthetic Routes

The primary synthetic routes to this compound logically follow the disconnections identified in the retrosynthetic analysis. This involves the sequential or convergent formation of the sulfamoyl and ester moieties on a piperidine scaffold.

The introduction of the sulfamoyl group (-SO₂NH₂) onto the piperidine nitrogen is a critical step. This is typically achieved by reacting a piperidine precursor with a suitable sulfamoylating agent. A common method involves the reaction of a piperidine derivative, such as methyl piperidine-4-carboxylate, with sulfamoyl chloride (H₂NSO₂Cl). This reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, a two-step procedure can be employed where the piperidine is first reacted with sulfuryl chloride (SO₂Cl₂) to form an N-chlorosulfonylpiperidine intermediate. This intermediate is then treated with ammonia (B1221849) to yield the desired N-sulfamoyl product. The optimization of these reactions often involves screening different bases, solvents, and reaction temperatures to maximize yield and purity. researchgate.net

In some synthetic schemes, the sulfamoyl group is introduced onto a precursor before the final ring structure is formed, though this is less common for this specific target.

The methyl ester at the C4 position is typically formed from the corresponding carboxylic acid, piperidine-4-carboxylic acid. The Fischer esterification is a classic and straightforward method, involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium process, and using a large excess of methanol can drive it towards the product. masterorganicchemistry.com

Another effective method is the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into an acyl chloride, which then readily reacts with methanol to form the ester. prepchem.com This method is often high-yielding but requires careful handling of the reactive intermediates. For substrates sensitive to strongly acidic conditions, diazomethane (B1218177) offers a mild alternative for esterification, though its toxicity and explosive nature necessitate specialized handling procedures.

Alternatively, the ester can be formed by alkylation of the carboxylate salt. For instance, treating the N-protected piperidine-4-carboxylic acid with a base like potassium carbonate followed by the addition of an alkylating agent such as iodomethane (B122720) can yield the methyl ester. chemicalbook.com

The piperidine-4-carboxylate scaffold is a common building block in medicinal chemistry and can be synthesized through various methods. wikipedia.org One of the most prevalent industrial methods is the hydrogenation of pyridine (B92270) derivatives. wikipedia.org For example, the reduction of a pyridine-4-carboxylic acid ester can yield the corresponding piperidine derivative. wikipedia.org

Other classical methods for constructing substituted piperidine rings include the Dieckmann condensation of appropriate amino diesters, which forms a β-keto ester that can be further modified. ucl.ac.uk The Hantzsch piperidine synthesis, a variation of the dihydropyridine (B1217469) synthesis, can also be adapted to produce piperidine structures. Modern synthetic approaches have expanded the toolkit for piperidine synthesis, including various cycloaddition reactions and transition-metal-catalyzed cyclizations that offer high degrees of control and flexibility. nih.gov

For many applications, piperidine-4-carboxylic acid or its ethyl ester are commercially available, making the construction of the core structure unnecessary for many laboratory-scale syntheses of the target compound. nist.govnih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

While this compound itself is achiral, the introduction of substituents on the piperidine ring would create stereocenters, necessitating stereoselective synthetic methods. The principles of asymmetric synthesis are crucial for preparing enantiomerically pure analogs.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. researchgate.net In the context of piperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or a functional group to control the stereochemical outcome of reactions such as alkylations, Michael additions, or cyclizations. ucl.ac.ukresearchgate.net

For instance, an asymmetric Michael addition using a chiral auxiliary, such as one derived from (S)-α-phenylethylamine, can be used to set a stereocenter on a precursor that is then cyclized to form an enantiomerically enriched piperidine ring. ucl.ac.uk After the desired stereochemistry is established, the chiral auxiliary is cleaved and can often be recovered for reuse. researchgate.net This approach allows for the synthesis of specific enantiomers or diastereomers of substituted piperidine derivatives, which can then be further functionalized to produce chiral analogs of this compound. rsc.org

Asymmetric Catalysis for Enantiocontrol in Compound Formation

Achieving enantiocontrol is a critical challenge in pharmaceutical synthesis, as different enantiomers of a chiral drug can exhibit vastly different biological activities. Asymmetric catalysis offers a powerful solution by using chiral catalysts to selectively produce one enantiomer over the other. For the synthesis of chiral piperidine derivatives, several catalytic strategies can be employed.

Recent advances in the synthesis of multisubstituted N-heterocycles have included methods like diastereoselective metalation, conjugate additions, and the hydrogenation of disubstituted pyridines. nih.gov However, many of these methods yield racemic products, necessitating enantioselective approaches. nih.gov One prominent strategy is the kinetic resolution of racemic piperidines. For instance, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base system composed of n-BuLi and (+)-sparteine. rsc.org This method demonstrates excellent yields and selectivities, even on a multigram scale, providing access to highly enantioenriched piperidines that can serve as versatile building blocks. rsc.org

Another powerful technique involves the catalytic kinetic resolution of cyclic amines using chiral hydroxamic acids in combination with N-heterocyclic carbenes (NHCs). nih.gov This approach has proven effective for resolving disubstituted piperidines with practical selectivity factors (s up to 52). nih.gov Detailed mechanistic studies, including Density Functional Theory (DFT) calculations, have revealed a strong preference for the acylation of conformers where the α-substituent is in an axial position, providing crucial insights for optimizing catalyst and substrate design. nih.gov

Gold-catalyzed intramolecular hydroarylation represents another sophisticated method for constructing chiral polycyclic structures. nih.gov The use of TADDOL-derived α-cationic phosphonites as ligands for gold catalysts enables the highly enantioselective synthesis of 1,12-disubstituted nih.govcarbohelicenes, achieving excellent regio- and enantioselectivity. nih.gov While applied to helicenes, the underlying principle of using modular chiral ligands to control the stereochemical outcome of a metal-catalyzed cyclization is broadly applicable to the synthesis of other complex chiral molecules, including precursors to this compound.

Table 1: Comparison of Asymmetric Catalysis Methods for Piperidine Derivatives

| Methodology | Catalyst/Reagent System | Substrate Type | Key Advantage | Reference |

| Kinetic Resolution | n-BuLi / (+)-sparteine | N-Boc-spirocyclic 2-arylpiperidines | High enantiomeric ratios, scalable | rsc.org |

| Catalytic Kinetic Resolution | Chiral Hydroxamic Acids / NHCs | Disubstituted piperidines | Good selectivity factors (s up to 52) | nih.gov |

| Gold-Catalyzed Hydroarylation | Au precatalysts with TADDOL-derived phosphonite ligands | Dialkynes | Excellent regio- and enantioselectivity | nih.gov |

Resolution Techniques for Racemic Mixtures of this compound Precursors

When asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of racemic mixtures becomes essential. Resolution techniques separate a mixture of enantiomers into its pure components.

Kinetic Resolution: Kinetic resolution is a widely used method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. One such method involves the deprotonation of N-Boc-2-aryl-4-methylenepiperidines using the chiral base combination of n-BuLi and sparteine. acs.org This process allows for the isolation of both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. acs.orgwhiterose.ac.uk The enantioselectivity can even be inverted by using the opposite enantiomer of the chiral ligand, sparteine. acs.org This technique is not limited to simple piperidines; it has been successfully extended to more complex spirocyclic systems. rsc.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. Racemic 1,3-dimethyl-4-phenylpiperidines, which are intermediates for opioid analgesics, have been successfully resolved using commercially available cellulose-based CSPs like Chiralcel OD and Chiralcel OJ. nih.gov The choice of column can be complementary, and the polarity of substituents on the piperidine ring can significantly influence the separation efficiency on certain columns. nih.gov This method offers a direct route to obtaining pure enantiomers from a racemic precursor of this compound.

Table 2: Overview of Resolution Techniques for Piperidine Precursors

| Technique | Principle | Example Application | Key Features | Reference |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent. | Deprotonation of N-Boc-2-arylpiperidines with n-BuLi/sparteine. | Provides enantioenriched starting material and product; scalable. | acs.orgwhiterose.ac.uk |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of racemic 1,3-dimethyl-4-phenylpiperidines. | Direct separation method; applicable for both analysis and preparation. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into pharmaceutical manufacturing is crucial for long-term sustainability. unibo.it These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

An efficient, green approach to synthesizing N-substituted piperidones has been developed, which provides significant advantages over classical methods like the Dieckman condensation. nih.govfigshare.com This methodology can be applied to create key starting materials for more complex piperidine derivatives. nih.govfigshare.com Key green chemistry principles applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Replacing these with greener alternatives like water, ionic liquids, or deep eutectic solvents is a primary goal. mdpi.com Water is particularly attractive due to its non-toxicity, availability, and non-flammability, although solubility of organic compounds can be a challenge. mdpi.com

Catalysis: The use of catalysts, especially biocatalysts or highly efficient metal catalysts, is preferred over stoichiometric reagents to minimize waste. Catalytic processes reduce the amount of reagents needed and often lead to cleaner reactions with fewer byproducts. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This minimizes the generation of waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of microwave irradiation can sometimes provide a more energy-efficient alternative to conventional heating. organic-chemistry.org

Table 3: Application of Green Chemistry Principles to Piperidine Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

| Prevention | Designing syntheses to minimize waste from the outset. | Reduced disposal costs and environmental impact. | unibo.it |

| Atom Economy | Employing addition and cyclization reactions that incorporate most atoms into the product. | Higher efficiency and less byproduct formation. | nih.gov |

| Safer Solvents and Auxiliaries | Using water or other benign solvents instead of hazardous organic solvents. | Improved safety profile and reduced environmental pollution. | mdpi.com |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or reactions at ambient conditions. | Lower energy consumption and operational costs. | organic-chemistry.org |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones. | Reduced waste, higher throughput, and milder reaction conditions. | organic-chemistry.org |

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch manufacturing. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. This technology is particularly advantageous for scaling up production, improving safety, and increasing reproducibility.

A practical continuous flow reaction has been developed for the synthesis of enantioenriched α-substituted piperidines. organic-chemistry.org This method uses readily available N-(tert-butylsulfinyl)-bromoimine and Grignard reagents to produce the desired compounds in good yields and high diastereoselectivities within minutes. organic-chemistry.org The ability to smoothly scale up the reaction highlights its utility for producing drug precursors. organic-chemistry.org

The advantages of flow chemistry for pharmaceutical synthesis are numerous:

Enhanced Safety: By using small reactor volumes, the risks associated with handling highly reactive or unstable intermediates are significantly minimized. Exothermic reactions can be controlled more effectively due to superior heat transfer.

Improved Efficiency and Yield: Precise control over reaction time and temperature often leads to cleaner reactions with fewer side products and higher yields compared to batch processes.

Scalability: Scaling up production involves running the system for a longer duration rather than using larger, more hazardous reactors. This makes scaling more predictable and linear.

Automation: Flow systems are amenable to automation, allowing for high-throughput screening of reaction conditions and streamlined production.

Table 4: Comparison of Batch vs. Continuous Flow Processing for Piperidine Synthesis

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

| Scalability | Non-linear, requires larger reactors | Linear, run system for longer time | organic-chemistry.org |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes | nih.gov |

| Heat Transfer | Often poor and inconsistent | Excellent and highly controlled | nih.gov |

| Reaction Control | Less precise control over time and mixing | Precise control over residence time, temperature, and mixing | organic-chemistry.org |

| Reproducibility | Can vary between batches | High, due to consistent process parameters | organic-chemistry.org |

Mechanistic Investigations and Chemical Transformations of Methyl 1 Sulfamoylpiperidine 4 Carboxylate

Transformations of the Piperidine (B6355638) Ring System

Reactions Involving the Piperidine Nitrogen Atom

The presence of the sulfamoyl group (-SO₂NH₂) on the piperidine nitrogen significantly influences its reactivity. While the nitrogen lone pair is delocalized by the strongly electron-withdrawing sulfonyl group, it can still participate in certain chemical transformations.

N-Alkylation and N-Arylation:

While direct N-alkylation or N-arylation of the sulfamoyl nitrogen is challenging due to its reduced nucleophilicity, reactions can be facilitated under specific conditions. For instance, in related sulfonamide systems, N-alkylation can be achieved using strong bases to deprotonate the nitrogen, followed by reaction with an alkyl halide. However, such reactions on methyl 1-sulfamoylpiperidine-4-carboxylate are not extensively documented in the reviewed literature.

Reactions of the Sulfamoyl Group:

Functionalization at Other Positions of the Piperidine Ring

The piperidine ring of this compound offers several sites for functionalization, primarily at the carbon atoms.

Reactions at the C4-Position:

The methyl carboxylate group at the C4-position is a key functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, esters, or acid halides. For instance, a similar compound, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, was converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate. nih.gov This hydrazide was then further reacted with isocyanates or isothiocyanates to form ureas and thioureas, respectively. nih.gov

Reactions at C2, C3, C5, and C6:

Functionalization at the other carbon atoms of the piperidine ring typically requires more advanced synthetic strategies, such as deprotonation with a strong base followed by reaction with an electrophile, or through C-H activation methods, which are discussed in the next section.

Directed C-H Activation Strategies for Piperidine Functionalization

Directed C-H activation has emerged as a powerful tool for the selective functionalization of otherwise unreactive C-H bonds. acs.org In the context of piperidine derivatives, a directing group can coordinate to a metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its cleavage and subsequent functionalization.

Palladium-Catalyzed C-H Arylation:

Palladium-catalyzed C-H arylation has been successfully applied to N-heterocycles. acs.org For instance, in a study on N-Cbz piperidine, deuterium (B1214612) incorporation was observed at the C4 and C2 positions, indicating that C-H activation is a viable pathway for functionalization at these sites. acs.org The regioselectivity of these reactions can be influenced by the directing group and the reaction conditions. While not directly demonstrated on this compound, these findings suggest that similar strategies could be applicable.

Rhodium-Catalyzed C-H Activation:

Rhodium catalysts have also been extensively used for C-H activation and functionalization. organic-chemistry.orgrsc.orgnih.govnih.gov For example, rhodium(III) catalysts have been employed in the [4+2] cycloaddition of feedstock gases with amides to construct isoquinolone scaffolds. organic-chemistry.org These reactions often utilize an amide or a similar group to direct the C-H activation. The sulfamoyl group in this compound could potentially serve as a directing group in such transformations, although specific examples are not provided in the search results.

Table 1: Examples of Directed C-H Functionalization of Piperidine Derivatives

| Catalyst System | Directing Group | Position Functionalized | Functional Group Introduced | Reference |

| Pd(OAc)₂ / AcOD-d₄ | N-Cbz | C2, C4 | Deuterium | acs.org |

| [RhCl₂Cp]₂ / Cu(OAc)₂ | N-Benzoylsulfonamide | ortho C-H of benzoyl | Annulation with isocyanide | nih.gov |

| [{RhCl₂Cp}₂] | N-Benzoylsulfonamide | ortho C-H of benzoyl | Annulation with olefins | elsevierpure.com |

| Pd(OAc)₂ | Amidine | Transannular C-H | Aryl | nih.gov |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanism of a chemical reaction is crucial for its optimization and broader application. Kinetic and spectroscopic studies are invaluable tools for elucidating reaction pathways, identifying intermediates, and determining rate-determining steps.

Kinetic Isotope Effect (KIE):

The kinetic isotope effect is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. In a study of Pd-catalyzed C-H phenylation, an intramolecular primary kinetic isotope effect (kH/kD) of 2.5 ± 0.2 was observed, providing evidence for C-H bond cleavage in the rate-limiting step. nih.gov

Spectroscopic Studies:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for identifying reaction intermediates and products. For example, ¹H NMR spectroscopy was used to construct a Job plot, which demonstrated a 1:1 stoichiometry for the complexation between a phenylpyridine substrate and a diaryliodonium salt in a Pd-catalyzed arylation reaction. nih.gov

Computational Studies:

In conjunction with experimental data, computational studies can provide detailed insights into reaction mechanisms, including the structures and energies of transition states and intermediates. For instance, computational studies have been used to investigate the thermodynamics of the chair-boat isomerization of a piperidine ring prior to C-H activation. nih.gov

Table 2: Mechanistic Studies of Related C-H Functionalization Reactions

| Study Type | Technique | Finding | Reference |

| Kinetic Isotope Effect | ¹H NMR Spectroscopy | Intramolecular kH/kD = 2.5 ± 0.2, indicating C-H cleavage is rate-determining. | nih.gov |

| Stoichiometry Determination | ¹H NMR Spectroscopy (Job Plot) | 1:1 complexation between substrate and arylating agent. | nih.gov |

| Intermediate Characterization | DFT Calculations | Determined the relative energies of cis and trans palladacycle intermediates. | acs.org |

| Mechanistic Proposal | Kinetic Modeling | Proposed a mechanism for NDMA formation involving UDMH intermediate. | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For methyl 1-sulfamoylpiperidine-4-carboxylate, a suite of NMR experiments would be utilized to assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei, providing a detailed map of the molecular framework.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the methyl ester protons, the piperidine (B6355638) ring protons, and the sulfamoyl group protons. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the sulfamoyl and carboxylate groups. Protons on carbons adjacent to the nitrogen and the carboxylate group (C2, C6, and C4) would likely appear at a lower field (higher ppm) compared to the protons at C3 and C5. The methyl protons of the ester group would appear as a sharp singlet.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would reveal signals for each of the seven unique carbon atoms in the molecule. The carbonyl carbon of the ester would be the most downfield signal. The carbons of the piperidine ring would have chemical shifts influenced by their proximity to the nitrogen and the substituent groups.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and spatial relationships within the molecule, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the piperidine ring, allowing for the tracing of the spin systems and confirming the connectivity of the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the methyl ester to the C4 position and the sulfamoyl group to the nitrogen atom of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be instrumental in determining the stereochemistry of the piperidine ring, for instance, whether the carboxylate group is in an axial or equatorial position.

Dynamic NMR for Conformational Analysis

The piperidine ring can exist in different chair or boat conformations. Dynamic NMR (DNMR) studies, performed at various temperatures, could provide insights into the conformational dynamics of the ring. By analyzing changes in the NMR spectra with temperature, it would be possible to determine the energy barriers for ring inversion and to identify the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₄N₂O₄S), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Predicted mass spectrometry data for various adducts of the molecule is available and provides expected m/z values. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.07471 |

| [M+Na]⁺ | 245.05665 |

| [M-H]⁻ | 221.06015 |

| [M+NH₄]⁺ | 240.10125 |

| [M+K]⁺ | 261.03059 |

| [M+H-H₂O]⁺ | 205.06469 |

| [M+HCOO]⁻ | 267.06563 |

| [M+CH₃COO]⁻ | 281.08128 |

| [M+Na-2H]⁻ | 243.04210 |

| [M]⁺ | 222.06688 |

| [M]⁻ | 222.06798 |

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChemLite. uni.lu

Furthermore, tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to gain further structural information and confirm the connectivity of the different functional groups.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Expected FT-IR and Raman Spectral Data:

N-H stretch: The sulfamoyl group's N-H bonds would give rise to characteristic stretching vibrations.

S=O stretch: The sulfonyl group would exhibit strong, characteristic symmetric and asymmetric stretching bands.

C=O stretch: The carbonyl group of the methyl ester would show a strong absorption band.

C-O stretch: The C-O single bond of the ester would also have a characteristic stretching vibration.

C-H stretch: Aliphatic C-H stretching vibrations from the piperidine ring and the methyl group would be present.

By comparing the experimental FT-IR and Raman spectra with established correlation charts and databases, the presence of these key functional groups can be confirmed.

X-ray Crystallography for Solid-State Structural Determination and Conformation

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents.

Intermolecular interactions: How the molecules pack in the crystal lattice and the nature of any intermolecular hydrogen bonds or other interactions.

This data would provide an unambiguous and high-resolution picture of the molecule's structure.

Chromatographic Methodologies for Purity Assessment and Isomer Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of a sample of this compound. A reversed-phase HPLC method would likely be developed to separate the target compound from any starting materials, byproducts, or degradation products. The area of the peak corresponding to the compound would be used to calculate its percentage purity.

Chiral HPLC: Since the C4 carbon of the piperidine ring is a stereocenter if the ring is not in a symmetrical conformation, it is possible that the compound could exist as enantiomers. Chiral HPLC would be necessary to determine if the sample is a racemic mixture or a single enantiomer, and to separate the enantiomers if present.

Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of the compound, GC-MS could also be used for purity assessment. This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of any volatile impurities.

Through the systematic application of these advanced analytical techniques, a complete and unambiguous characterization of this compound can be achieved, which is a prerequisite for its further study and potential application.

Theoretical and Computational Chemistry Studies of Methyl 1 Sulfamoylpiperidine 4 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying the electronic structure and predicting the reactivity of molecules like methyl 1-sulfamoylpiperidine-4-carboxylate. nih.govaimspress.com DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311G**), can calculate the electron density of a molecule to determine its ground-state energy and geometry. nih.gov From this, a wide range of chemical properties can be derived, offering a detailed picture of the molecule's intrinsic characteristics. nih.gov

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective in predicting spectroscopic data, which is invaluable for structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These theoretical predictions, when compared to experimental data, can help assign signals to specific atoms within the molecule. For this compound, the predicted chemical shifts would reflect the distinct electronic environments of the piperidine (B6355638) ring, the methyl ester, and the sulfamoyl group.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. nih.gov These calculations help assign specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. A scaling factor is often applied to the calculated frequencies to better match experimental values due to approximations in the theoretical model and the anharmonicity of real vibrations. scielo.org.mx

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted using standard DFT methods (e.g., B3LYP/6-311G) and typical chemical shift ranges for analogous structures.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOCH₃ | 3.70 | 52.5 |

| Piperidine H (axial, adjacent to N) | 3.05 | 45.0 |

| Piperidine H (equatorial, adjacent to N) | 3.60 | 45.0 |

| Piperidine H (axial, adjacent to C-COO) | 2.10 | 30.0 |

| Piperidine H (equatorial, adjacent to C-COO) | 2.30 | 30.0 |

| Piperidine CH-COO | 2.60 | 41.0 |

| -C=O | - | 174.5 |

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Based on DFT calculations for molecules with similar functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Symmetric Stretch | -SO₂NH₂ | 3350 |

| N-H Asymmetric Stretch | -SO₂NH₂ | 3250 |

| C-H Stretches (Aliphatic) | Piperidine, -CH₃ | 2980-2850 |

| C=O Stretch | Methyl Ester | 1735 |

| S=O Asymmetric Stretch | Sulfamoyl | 1340 |

| S=O Symmetric Stretch | Sulfamoyl | 1160 |

| C-O Stretch | Ester | 1250 |

| C-N Stretch | Piperidine Ring | 1100 |

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Surfaces

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.govdigitellinc.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized around the more electron-rich regions, such as the sulfamoyl nitrogen and the ester oxygen, while the LUMO would likely be distributed over the carbonyl carbon and the sulfur atom.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict reactivity sites for electrophilic and nucleophilic attacks. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface.

Negative regions (red to yellow) indicate electron-rich areas, prone to electrophilic attack. For this molecule, these would be concentrated on the oxygen atoms of the carbonyl and sulfonyl groups.

Positive regions (blue) indicate electron-poor areas, susceptible to nucleophilic attack. These would be found around the acidic protons of the sulfamoyl amine (-NH₂) and the hydrogens on the piperidine ring.

Neutral regions (green) represent areas with near-zero potential.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound Illustrative values based on DFT calculations of similar heterocyclic compounds.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -0.9 |

Conformational Analysis and Energy Landscapes of the Compound

The piperidine ring in this compound is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to minimized steric and torsional strain. For the chair form, the substituents—the sulfamoyl group on the nitrogen and the methyl carboxylate group at the C4 position—can be in either axial or equatorial positions.

Computational conformational analysis involves systematically exploring these different arrangements to find the most stable, lowest-energy geometry. This is achieved by calculating the relative energies of all possible conformers. It is expected that the lowest energy conformer would feature the bulky methyl carboxylate group in the more stable equatorial position to minimize steric hindrance. The energy landscape would map these conformers and the energy barriers for interconversion between them.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, typically in a solvated environment. researchgate.net An MD simulation of this compound, for instance in a water box, would provide insights into its flexibility, conformational stability, and interactions with solvent molecules. nih.gov

Key analyses from an MD simulation would include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation time. A stable RMSD indicates that the molecule maintains its average conformation.

Hydrogen Bonding Analysis: To quantify the formation and lifetime of hydrogen bonds between the sulfamoyl (-SO₂NH₂) and ester (C=O) groups and the surrounding water molecules.

Solvent Accessible Surface Area (SASA): To measure the exposure of different parts of the molecule to the solvent, which is relevant for understanding potential interaction sites.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to model potential chemical reactions and elucidate their mechanisms. arxiv.org For this compound, one could investigate reactions such as the hydrolysis of the ester group or the N-dealkylation of the sulfamoyl group. By mapping the potential energy surface of the reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. Calculating the energy of this transition state allows for the prediction of the reaction's activation energy, providing a quantitative measure of how fast the reaction is likely to proceed. digitellinc.com

Docking Studies to Explore Chemical Interactions (without biological activity implications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govnih.gov While extensively used in drug design to dock ligands into protein active sites, the methodology can also be applied in a non-biological context to understand fundamental chemical interactions. nih.gov

For instance, one could perform a docking study of this compound into the cavity of a host molecule like a cyclodextrin (B1172386). The results would reveal the most stable binding pose and the specific non-covalent interactions responsible for the stability of the host-guest complex. These interactions would include:

Hydrogen Bonds: Between the polar -NH₂ and C=O groups of the guest and hydroxyl groups of the cyclodextrin host.

Hydrophobic Interactions: Between the aliphatic piperidine ring and the nonpolar interior of the host cavity.

This type of study provides valuable information on the molecule's potential for forming intermolecular complexes, driven by its structural and electronic features, entirely separate from any biological function. nih.gov

Synthesis and Exploration of Methyl 1 Sulfamoylpiperidine 4 Carboxylate Analogues and Derivatives

Design Principles for Structural Modification and Analogue Generation

The rational design of analogues based on the methyl 1-sulfamoylpiperidine-4-carboxylate scaffold is guided by established medicinal chemistry principles. A primary strategy is the "tail approach," where the core molecular fragment responsible for primary biological interactions is retained, while peripheral parts of the molecule are modified to enhance secondary interactions, selectivity, or pharmacokinetic properties. nih.gov In this context, the sulfonamide moiety is often preserved as the key interacting group, particularly for targets like carbonic anhydrases, while other parts of the molecule are altered. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process, providing empirical data on how specific structural changes influence biological activity. nih.gov For instance, research on related sulfonamides has shown that the potency and selectivity of compounds can be dramatically affected by the introduction and positioning of substituents on attached aromatic rings. nih.govnih.gov The piperidine (B6355638) ring itself is a highly prevalent and valuable fragment in drug discovery, prized for its ability to serve as a scaffold and introduce favorable physicochemical properties. nih.govmdpi.com Modifications are therefore designed to explore various vectors from this central ring system, aiming to optimize interactions with biological targets. nih.gov

Systematic Variation of the Piperidine Ring Substituents

The piperidine ring offers several avenues for systematic variation. While the parent compound features a sulfamoyl group at the N-1 position, this position is a prime site for modification to explore SAR.

N-1 Position Modification: The nitrogen atom of the piperidine ring can be functionalized with a variety of substituents. Synthetic routes often involve the use of a piperidine-4-carboxylate ester as a starting material, which is then reacted with different sulfonyl chlorides or other electrophiles. For example, N-acylation with reagents like propionyl chloride has been demonstrated on similar piperidine cores. researchgate.net Furthermore, amino acids have been coupled to the piperidine nitrogen, indicating that a wide range of amide-linked substituents can be installed at this position. researchgate.net

C-Position Substitution: Introducing substituents onto the carbon atoms of the piperidine ring is another key strategy for exploring chemical space. This is often achieved by starting with a pre-substituted pyridine (B92270) ring and then reducing it to the corresponding piperidine. mdpi.com For example, the synthesis of 4-methylpiperidine-2-carboxylate hydrochloride has been achieved from 4-picoline-2-carboxylic acid ethyl ester through oxidation followed by catalytic hydrogenation, demonstrating a viable route to introduce alkyl substituents onto the ring. google.com

These modifications allow for fine-tuning of the compound's steric bulk, lipophilicity, and conformational preferences, which can have a significant impact on biological activity.

Modifications to the Sulfamoyl Moiety and Related Sulfonamide Structures

The sulfamoyl group (-SO₂NH₂) is a critical functional group, known for its ability to act as a zinc-binding group in metalloenzymes and as a bioisostere of a carboxylic acid. nih.govopenaccessjournals.com Modifications to this moiety can modulate binding affinity and selectivity.

N-Substitution: The nitrogen atom of the sulfamoyl group can be substituted with alkyl or aryl groups. An example of this is the synthesis of methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate, where both a methyl and a benzyl (B1604629) group have been installed on the sulfonamide nitrogen. accelachem.combldpharm.com This N-substitution alters the hydrogen-bonding capacity and steric profile of the group.

S-Substitution: In many analogues, the sulfamoyl group is part of a larger benzenesulfonamide (B165840) structure. nih.govnih.gov Here, the piperidine is attached via an amide linkage to a 4-sulfamoylbenzoyl group. This allows for systematic variation of the benzene (B151609) ring. SAR studies on related bactericides showed that the position of halogen substituents on this ring dramatically affected antibacterial potency. nih.gov For instance, against Xanthomonas oryzae pv. oryzae (Xoo), a 3-fluoro substituent resulted in significantly higher activity than 2-fluoro or 4-fluoro substituents. nih.gov

| Compound Analogue (Substituent on Benzene Ring) | Antibacterial Activity (EC₅₀ in µg/mL) vs. Xoo | Antibacterial Activity (EC₅₀ in µg/mL) vs. Xac |

| 2-Fluoro (A₁) | 4.79 | 7.76 |

| 3-Fluoro (A₂) | 4.20 | 5.34 |

| 4-Fluoro (A₃) | 4.69 | 7.90 |

| Data sourced from a study on related sulfonamide derivatives. nih.gov |

Derivatization of the Carboxylate Ester Group

The methyl 4-carboxylate group is a readily modifiable handle for introducing diverse functionality. Its conversion to other chemical groups is a common strategy to alter polarity, add new interaction points, and improve metabolic stability.

A key synthetic intermediate is the corresponding hydrazide, formed by reacting the ester with hydrazine (B178648). nih.gov This hydrazide serves as a versatile precursor for a variety of derivatives. For instance, condensation with aldehydes yields hydrazide-hydrazones. mdpi.com Reaction with isocyanates or isothiocyanates produces ureido and thioureido derivatives, respectively, significantly expanding the structural diversity accessible from the ester. nih.govmdpi.com

Another major derivatization pathway is the conversion of the ester to a carboxamide. Amides can be formed by coupling with a wide array of amines. Studies have shown the synthesis of extensive libraries of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides by reacting the parent ester with various substituted piperazines and benzylamines. nih.gov This approach allows for the introduction of large and complex "tail" groups that can probe the active sites of target proteins for additional binding interactions. nih.gov

| Starting Group | Reagent(s) | Resulting Functional Group | Example Derivative Class |

| Carboxylate Ester | Hydrazine | Hydrazide | 4-(Hydrazinecarbonyl)piperidine derivatives |

| Hydrazide | Isocyanate | Ureido | Benzenesulfonamidohydrazido ureas mdpi.com |

| Hydrazide | Isothiocyanate | Thioureido | Benzenesulfonamidohydrazido thioureas mdpi.com |

| Carboxylate Ester | Substituted Amines (e.g., Piperazines, Benzylamines) + Coupling Agents | Carboxamide | 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides nih.gov |

| Carboxylate Ester | Substituted Aldehydes (via hydrazide intermediate) | Hydrazide-hydrazone | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives mdpi.com |

Exploration of Fused Ring Systems Incorporating the Piperidine-Sulfamoyl Core

Constraining the flexible piperidine ring within a more rigid fused or bridged polycyclic system can have profound effects on a compound's activity and selectivity by reducing the entropic penalty of binding. Synthetic methodologies have been developed to construct such complex scaffolds. One advanced approach involves the asymmetric addition of 2-trityloxymethylaryllithiums to nitroalkenes, which provides a pathway to chiral arene-fused piperidine motifs. nih.gov This strategy allows for the creation of rigid structures where the piperidine ring is fused with an aromatic ring system, locking its conformation. While specific examples incorporating the sulfamoyl group directly into these published methods are not detailed, the principles are applicable for creating novel, conformationally restricted analogues of this compound. The synthesis of natural products such as Aloperine and Matrine, which contain two fused piperidine rings, further highlights the precedence and biological relevance of such fused systems. nih.gov

Synthesis of Isosteres and Bioisosteres for Chemical Space Exploration

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modulate physicochemical and pharmacological properties while retaining or enhancing biological activity. drughunter.com This involves substituting a functional group with another that has similar steric, electronic, or conformational properties.

Carboxylate Ester Bioisosteres: The carboxylic acid that is the parent of the methyl ester can be replaced by a number of acidic bioisosteres. The 1H-tetrazole ring is one of the most well-known and frequently used bioisosteres for a carboxylic acid. openaccessjournals.com Other heterocyclic groups can also serve as effective replacements, potentially improving properties like bioavailability compared to the parent acid. openaccessjournals.com

Amide and Sulfonamide Bioisosteres: For derivatives where the ester has been converted to an amide, further modification is possible. A 1,2,3-triazole ring is a recognized surrogate for an amide bond, offering greater metabolic stability. nih.gov The sulfonamide group itself is considered a classical bioisostere of a carboxylic acid, a principle that underlies the activity of sulfa drugs. openaccessjournals.com The trifluoroethylamine group has also emerged as a potential amide bioisostere. drughunter.com The application of these replacements to analogues of this compound can lead to novel compounds with improved drug-like properties. drughunter.comnih.gov

Applications of Methyl 1 Sulfamoylpiperidine 4 Carboxylate As a Synthetic Building Block and Reagent

Role in the Multi-step Synthesis of Complex Organic Molecules

The primary documented application of methyl 1-sulfamoylpiperidine-4-carboxylate is as a key intermediate in the multi-step synthesis of complex N-substituted benzamides. A notable example is its use in the preparation of methyl 1-(N-(5-chloro-4-((5-chloro-6-isobutoxypyridin-3-yl)oxy)-2-fluorobenzoyl)sulfamoyl)piperidine-4-carboxylate, a complex molecule detailed in a European patent. wikipedia.org

In this patented synthetic route, this compound serves as a crucial nucleophilic component. It is reacted with a substituted benzoyl chloride, leading to the formation of a new carbon-nitrogen bond and the elaboration of the final complex structure. The reaction involves the sulfamoyl nitrogen of the piperidine (B6355638) ring attacking the electrophilic carbonyl group of the benzoyl chloride, displacing the chloride and forming the desired N-acylsulfonamide linkage. wikipedia.org This specific application highlights the compound's utility in constructing intricate molecular architectures that are of interest in medicinal chemistry research. wikipedia.org

The table below outlines the key reactants and the product in this documented synthetic transformation.

| Reactant 1 | Reactant 2 | Product |

| This compound | 5-chloro-4-((5-chloro-6-isobutoxypyridin-3-yl)oxy)-2-fluorobenzoyl chloride | Methyl 1-(N-(5-chloro-4-((5-chloro-6-isobutoxypyridin-3-yl)oxy)-2-fluorobenzoyl)sulfamoyl)piperidine-4-carboxylate |

Investigation as a Ligand or Catalyst Component in Transition Metal-Catalyzed Reactions

A thorough review of scientific literature and patent databases did not yield any specific examples of this compound being investigated or used as a ligand or a component of a catalyst in transition metal-catalyzed reactions. While piperidine and sulfamide (B24259) moieties are present in various ligands, the specific applications for this particular compound in catalysis are not documented.

Use in Asymmetric Synthesis as a Chiral Building Block or Precursor

There is no available information in scientific literature or patents describing the use of this compound as a chiral building block or precursor in asymmetric synthesis. The compound itself is achiral and would require resolution or asymmetric modification to be used in such a context, and no such applications have been reported.

Contributions to the Development of Novel Organic Methodologies

A comprehensive search of the scientific literature did not reveal any instances where this compound was instrumental in the development of novel organic methodologies. Its documented use is as a substrate in a known type of reaction rather than as a tool for creating a new synthetic method.

Application as a Precursor for Stable Isotope-Labeled Probes for Chemical Studies

While specific examples of isotopically labeled this compound are not detailed in the literature, its role as an intermediate in the synthesis of complex molecules implies its potential as a precursor for stable isotope-labeled probes. The patent that describes its use in the synthesis of N-substituted benzamides also makes a general reference to the possibility of isotopic labeling of the final products for use in drug and/or substrate tissue distribution studies. wikipedia.org

The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules is a powerful technique in chemical and biological research. nih.gov These labeled compounds can be used as internal standards in quantitative analysis or as tracers to elucidate metabolic pathways and mechanisms of action without the complications of radioactivity. nih.gov

Given its structure, this compound could be synthesized using isotopically labeled starting materials to introduce a "heavy" atom at a specific position. For instance, using labeled methanol (B129727) in the esterification step would yield a ¹³C or deuterated methyl ester. Similarly, labeled piperidine precursors could be used to incorporate heavy atoms into the heterocyclic ring. This would allow for the subsequent synthesis of complex molecules, like the previously mentioned N-substituted benzamide, with a built-in isotopic tag for detailed biological and chemical investigation. wikipedia.org

The table below indicates potential positions for isotopic labeling within the this compound structure and the corresponding common isotopes.

| Position for Labeling | Common Stable Isotope |

| Methyl group of the ester | ¹³C, ²H (D) |

| Piperidine ring carbons | ¹³C |

| Piperidine ring nitrogen | ¹⁵N |

| Sulfamoyl group nitrogen | ¹⁵N |

Future Research Directions and Unexplored Avenues in Methyl 1 Sulfamoylpiperidine 4 Carboxylate Chemistry

Development of Novel Organocatalytic Applications

The piperidine (B6355638) scaffold is a cornerstone of many successful organocatalysts, particularly in asymmetric synthesis. The future development of methyl 1-sulfamoylpiperidine-4-carboxylate as an organocatalyst could focus on leveraging the electronic and steric properties of the N-sulfamoyl group to modulate the catalytic activity and selectivity of the piperidine nitrogen.

Future research could explore the synthesis of a library of derivatives where the sulfamoyl group is substituted with various electron-donating or electron-withdrawing groups. This would allow for a systematic study of how the electronic nature of the N-substituent influences the pKa of the piperidine nitrogen and, consequently, its efficacy in enamine and iminium ion catalysis. For instance, derivatization of the sulfamoyl nitrogen with aromatic or aliphatic substituents could provide a tunable platform for optimizing catalyst performance in reactions such as Michael additions, aldol reactions, and Mannich reactions.

Moreover, the carboxylate group at the C4 position offers a handle for the introduction of additional functionalities, such as hydrogen-bond donors or chiral auxiliaries. These modifications could lead to the development of bifunctional organocatalysts capable of promoting complex cascade reactions with high stereocontrol. The exploration of these derivatives in asymmetric catalysis represents a significant and promising avenue for future investigation.

| Potential Organocatalytic Application | Proposed Structural Modification of this compound | Anticipated Outcome |

| Asymmetric Michael Addition | Introduction of bulky substituents on the sulfamoyl nitrogen. | Enhanced stereoselectivity due to increased steric hindrance around the catalytic site. |

| Bifunctional Catalysis | Conversion of the C4-ester to a primary or secondary amide. | Creation of a hydrogen-bond donating site to activate the electrophile. |

| Enantioselective Aldol Reactions | Synthesis of catalysts with chiral appendages on the sulfamoyl group. | Induction of chirality in the transition state, leading to high enantiomeric excess. |

Integration into Supramolecular Assemblies and Material Science (from a chemical structure perspective)

The presence of both hydrogen-bond donating (N-H of the sulfamoyl group) and accepting (sulfonyl oxygens, ester carbonyl) functionalities within this compound makes it an excellent candidate for the construction of well-defined supramolecular assemblies. Future research in this area could focus on understanding and exploiting the non-covalent interactions of this molecule to create novel materials.

Furthermore, the ester functionality could be hydrolyzed to the corresponding carboxylic acid, introducing a highly versatile functional group for the formation of metal-organic frameworks (MOFs) or coordination polymers. The resulting materials could exhibit interesting properties, such as porosity for gas storage or separation, or catalytic activity. The exploration of these possibilities from a fundamental structural and synthetic standpoint is a key future direction.

Mechanistic Studies of Emerging Chemical Transformations

A deeper understanding of the intrinsic reactivity of the sulfamoylpiperidine scaffold is crucial for its application in novel chemical transformations. Future mechanistic studies should focus on reactions where the sulfamoyl group is not merely a passive substituent but an active participant.

One area of interest is the investigation of intramolecular reactions involving the sulfamoyl group and other functionalities on the piperidine ring. For example, under appropriate conditions, the sulfamoyl group could act as a directing group in C-H activation reactions, enabling the selective functionalization of the piperidine ring at positions that are typically unreactive. Mechanistic probes, such as kinetic isotope effect studies and in-situ spectroscopic monitoring, would be invaluable in elucidating the pathways of such transformations.

Additionally, the reactivity of the N-S bond in the sulfamoyl group warrants further investigation. Exploring its cleavage and reformation under various conditions could lead to the development of novel synthetic methodologies. For instance, the sulfamoyl group could potentially serve as a removable activating group, facilitating certain transformations before being cleaved to reveal a free secondary amine on the piperidine ring. Detailed mechanistic studies, including the identification of intermediates and transition states, will be essential for realizing these synthetic strategies.

Computational Design and Predictive Modeling for Directed Synthesis and Reactivity

Computational chemistry offers a powerful toolkit for accelerating the exploration of new chemical entities. For this compound, future research should harness computational methods to predict its properties and guide experimental efforts.

Density functional theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule, determining the relative stabilities of different chair and boat conformations of the piperidine ring and the rotational barriers around the N-S bond. This information is critical for understanding its behavior in both catalytic and supramolecular contexts. Furthermore, computational modeling can be used to predict the electronic properties of the molecule, such as its HOMO and LUMO energy levels, which can provide insights into its potential reactivity in various chemical reactions.

Predictive modeling can also be used to design new derivatives with specific desired properties. For example, quantitative structure-activity relationship (QSAR) studies could be performed on a virtual library of substituted this compound derivatives to identify candidates with enhanced catalytic activity or specific binding affinities. This in silico screening approach can significantly reduce the experimental effort required to discover new functional molecules based on this scaffold.

| Computational Method | Research Objective | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Conformational analysis of the piperidine ring and N-S bond rotation. | Determination of the most stable conformers and their relative energies. |

| Molecular Dynamics (MD) Simulations | Study of the molecule's behavior in different solvent environments. | Understanding of solvation effects on conformation and reactivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of transition states in potential organocatalytic reactions. | Prediction of reaction barriers and stereochemical outcomes. |

Exploration of Photo- and Electro-Chemical Transformations

The application of photochemistry and electrochemistry to organic synthesis has witnessed a resurgence in recent years, offering green and efficient alternatives to traditional methods. The future exploration of the photo- and electro-chemical behavior of this compound could unveil novel and synthetically useful transformations.

In the realm of photochemistry, the N-S bond of the sulfonamide moiety could be a target for photolytic cleavage, potentially generating sulfonyl and amino radicals. The reactivity of these radical intermediates could be harnessed in a variety of transformations, such as radical additions to alkenes or intramolecular cyclizations. The influence of the piperidine ring and the carboxylate group on the photochemical stability and reactivity of the sulfamoyl group would be a key area of investigation.

From an electrochemical perspective, the piperidine nitrogen could be susceptible to oxidation, leading to the formation of a nitrogen-centered radical cation. The subsequent reactivity of this species could be explored for C-H functionalization of the piperidine ring or for mediating electron transfer processes. Conversely, the reduction of the sulfamoyl group could also be investigated as a potential synthetic strategy. Cyclic voltammetry would be an essential tool for determining the redox potentials of this compound and its derivatives, providing a starting point for the development of new electrochemical transformations.

Q & A

Q. What are the optimal synthetic routes for methyl 1-sulfamoylpiperidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling sulfamoyl groups to a piperidine core. For example, sulfamoylation of methyl piperidine-4-carboxylate derivatives can be achieved using sulfamoyl chloride under inert conditions (e.g., nitrogen atmosphere) with a base like triethylamine. Reaction optimization should focus on:

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : For purity assessment (>98% purity threshold) with a C18 column and mobile phase (e.g., methanol:water = 70:30) .

- NMR : H and C NMR to confirm sulfamoyl (-SONH) and ester (-COOCH) functional groups. Key peaks: δ ~3.7 ppm (ester methyl), δ ~3.2 ppm (piperidine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .

Q. What solvent systems are recommended for preparing stock solutions of this compound in biological assays?

- Methodological Answer : Based on analogous piperidine derivatives:

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Address variability by:

- Assay Validation : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .

- Metabolic Stability Testing : Incubate compounds with liver microsomes to identify active metabolites confounding results .

- Structural Confirmation : Re-characterize batches after biological testing to rule out degradation .

Q. How can researchers leverage this compound as a building block in multi-step syntheses?

- Methodological Answer : The sulfamoyl group acts as a directing group for further functionalization:

Q. What computational methods support structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer : Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.